(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid
Overview
Description
(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid, also known as PBA, is an organic compound that belongs to the class of imidazole derivatives. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. PBA is a versatile molecule that can be used in a wide range of applications.
Scientific Research Applications
(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a versatile molecule that has numerous applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of biologically active compounds such as anti-cancer agents and antibiotics. (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is also used as a fluorescent probe for imaging and sensing purposes.
Mechanism of Action
(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a versatile molecule that can interact with a variety of biological molecules. It has been shown to interact with enzymes, proteins, and DNA. It can act as an inhibitor of enzyme activity, and can also bind to specific sites on proteins and DNA, altering their function. (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid can also interact with cell membranes, altering their permeability and affecting the transport of molecules across the membrane.
Biochemical and Physiological Effects
(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in carbohydrate metabolism, lipid metabolism, and protein synthesis. It has also been shown to inhibit the growth of cancer cells, and to induce apoptosis. In addition, (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid has been shown to modulate the activity of the immune system, and to reduce inflammation.
Advantages and Limitations for Lab Experiments
(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a versatile molecule that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. However, it is important to note that (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid can interact with biological molecules in unpredictable ways, and it can have unexpected effects on the results of laboratory experiments. Therefore, it is important to be aware of the potential side effects of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid before using it.
Future Directions
The potential applications of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid are vast, and the possibilities for future research are numerous. Some potential future directions include the development of new synthetic methods for the synthesis of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid, the study of its interaction with different biological molecules, the development of new fluorescent probes based on (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid, and the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research is needed to better understand the biochemical and physiological effects of (2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid, and to identify potential therapeutic applications.
properties
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(20)11-18-13-7-3-2-6-12(13)16-14(18)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKOUEBVXWQMJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Piperidin-1-ylmethyl-benzoimidazol-1-yl)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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